molecular formula C23H18N2O2S B227360 {[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid

{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid

Cat. No. B227360
M. Wt: 386.5 g/mol
InChI Key: JXKBJJJHDOULKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid, also known as MPSA, is a novel compound that has garnered attention for its potential applications in scientific research. MPSA is a sulfhydryl-containing compound that has been shown to exhibit potent antioxidant and anti-inflammatory properties.

Scientific Research Applications

{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid has been studied extensively for its potential applications in scientific research. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of {[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to modulate various signaling pathways, including the NF-κB pathway, which plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cellular antioxidant defenses. This compound has also been shown to improve glucose metabolism and insulin sensitivity, suggesting a potential role in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent antioxidant and anti-inflammatory properties, making it a useful tool for studying the role of oxidative stress and inflammation in disease. However, this compound has some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on {[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid. One area of interest is its potential role in the treatment of cancer. This compound has been shown to exhibit potent anti-cancer properties, and further research is needed to explore its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. This compound has been shown to improve mitochondrial function and reduce oxidative stress, which are key factors in the development of these diseases. Finally, further research is needed to explore the mechanism of action of this compound and its potential as a therapeutic agent for a variety of diseases.

Synthesis Methods

{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid can be synthesized through a multistep process that involves the reaction of 4-methylbenzenesulfonyl chloride with phthalazine, followed by the reaction with phenylacetic acid. The final product is obtained through the addition of sodium sulfide to the reaction mixture, which results in the formation of this compound.

properties

Molecular Formula

C23H18N2O2S

Molecular Weight

386.5 g/mol

IUPAC Name

2-[4-(4-methylphenyl)phthalazin-1-yl]sulfanyl-2-phenylacetic acid

InChI

InChI=1S/C23H18N2O2S/c1-15-11-13-16(14-12-15)20-18-9-5-6-10-19(18)22(25-24-20)28-21(23(26)27)17-7-3-2-4-8-17/h2-14,21H,1H3,(H,26,27)

InChI Key

JXKBJJJHDOULKQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC(C4=CC=CC=C4)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.